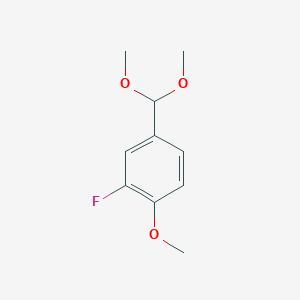![molecular formula C14H19NO2 B12591518 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one CAS No. 646521-18-8](/img/structure/B12591518.png)
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one is a compound that features a pyrrolidine ring, a phenyl group with a hydroxymethyl substituent, and a propanone backbone
準備方法
The synthesis of 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the Petasis reaction, which is a multi-component reaction involving an aldehyde, an amine, and a boronic acid . The reaction conditions are typically mild, making it suitable for various applications. Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group in the propanone backbone can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
科学的研究の応用
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, potentially inhibiting their function. The phenyl group may also play a role in binding to hydrophobic pockets within target proteins. These interactions can lead to the modulation of biological pathways, contributing to the compound’s bioactivity .
類似化合物との比較
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
α-Pyrrolidinoisohexanophenone: A stimulant drug with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
646521-18-8 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
1-[4-(hydroxymethyl)phenyl]-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO2/c1-11(15-8-2-3-9-15)14(17)13-6-4-12(10-16)5-7-13/h4-7,11,16H,2-3,8-10H2,1H3 |
InChIキー |
MOCYRRGUYQCODZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)CO)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)

methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)

